2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is a fluorinated aromatic compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of aromatic amines with fluorinated compounds. One common method includes the reaction of an aromatic amine with a fluorinated alkyl halide under suitable conditions . Another approach involves the reaction of aromatic ethers with amino compounds in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but lacks the hydroxyl group.
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
The uniqueness of 2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol lies in its combination of amino and hydroxyl functional groups along with the presence of fluorine atoms. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2 |
InChI Key |
GOVQSPRLECVDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N |
Origin of Product |
United States |
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